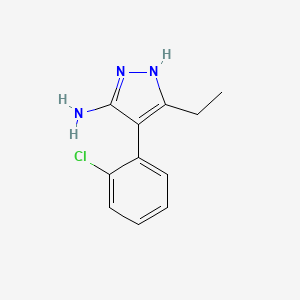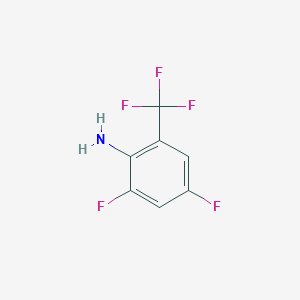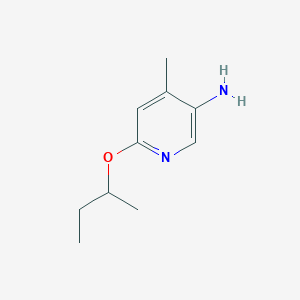
(Furan-2-ylmethyl)(heptan-4-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-ylmethyl)(heptan-4-YL)amine is an organic compound that features a furan ring attached to a heptane chain via an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-ylmethyl)(heptan-4-YL)amine typically involves the reaction of furan-2-carbaldehyde with heptan-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
- Oxidation products include furan-2-carboxylic acid derivatives.
- Reduction products include alcohols and secondary amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
(Furan-2-ylmethyl)(heptan-4-YL)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)(heptan-4-YL)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- (Furan-2-ylmethyl)(hexan-4-YL)amine
- (Furan-2-ylmethyl)(octan-4-YL)amine
- (Furan-2-ylmethyl)(pentan-4-YL)amine
Comparison: (Furan-2-ylmethyl)(heptan-4-YL)amine is unique due to its specific chain length and the position of the amine group. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)heptan-4-amine |
InChI |
InChI=1S/C12H21NO/c1-3-6-11(7-4-2)13-10-12-8-5-9-14-12/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3 |
InChI Key |
VEULILFWVRGPBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


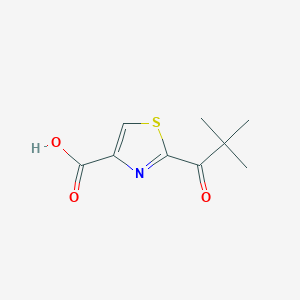
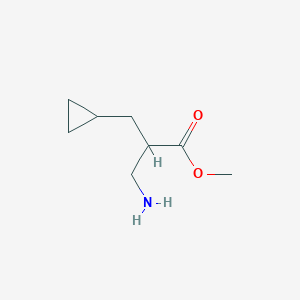
![Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate](/img/structure/B13286316.png)
![4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL](/img/structure/B13286338.png)
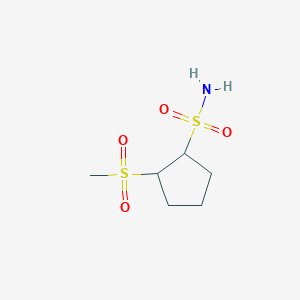

![(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13286347.png)
![2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13286353.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B13286361.png)
![1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13286368.png)
